molecular formula C7H12N2OS B1374170 1-Acetylpyrrolidine-2-carbothioamide CAS No. 1342550-42-8

1-Acetylpyrrolidine-2-carbothioamide

Cat. No.: B1374170
CAS No.: 1342550-42-8
M. Wt: 172.25 g/mol
InChI Key: GKZVQYIJIFEGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetylpyrrolidine-2-carbothioamide is a chemical compound with the molecular formula C7H12N2OS and a molecular weight of 172.25 g/mol It is characterized by the presence of a pyrrolidine ring, an acetyl group, and a carbothioamide group

Preparation Methods

The synthesis of 1-Acetylpyrrolidine-2-carbothioamide typically involves the reaction of pyrrolidine with acetyl chloride and thiourea under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Acetylpyrrolidine-2-carbothioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Acetylpyrrolidine-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetylpyrrolidine-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to bind to DNA and inhibit the proliferation of cancer cells . The compound may also interact with enzymes and proteins involved in cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

1-Acetylpyrrolidine-2-carbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-acetylpyrrolidine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZVQYIJIFEGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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